molecular formula C10H11N3 B3433020 2-Cyclobutyl-3h-imidazo[4,5-b]pyridine CAS No. 119628-82-9

2-Cyclobutyl-3h-imidazo[4,5-b]pyridine

Cat. No.: B3433020
CAS No.: 119628-82-9
M. Wt: 173.21 g/mol
InChI Key: RLGOSJYCPKFNAU-UHFFFAOYSA-N
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Description

2-Cyclobutyl-3h-imidazo[4,5-b]pyridine (CAS: see COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-3-7(4-1)9-12-8-5-2-6-11-10(8)13-9/h2,5-7H,1,3-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGOSJYCPKFNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284047
Record name 2-Cyclobutyl-3H-imidazo[4,5-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119628-82-9
Record name 2-Cyclobutyl-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119628-82-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclobutyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Cyclobutyl 3h Imidazo 4,5 B Pyridine and Analogues

Strategic Approaches to the Imidazo[4,5-b]pyridine Core Synthesis

The imidazo[4,5-b]pyridine ring system is a purine (B94841) analogue, and its synthesis has been extensively studied. researchgate.net The most common and effective strategies involve the formation of the imidazole (B134444) ring onto a pre-existing, appropriately substituted pyridine (B92270) ring.

The final ring-closing step to form the bicyclic imidazo[4,5-b]pyridine system is crucial. The choice of reaction depends heavily on the nature of the starting pyridine precursor. Two dominant pathways are condensation/oxidation reactions and reductive cyclizations.

A prevalent method for constructing the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine with various carbonyl-containing compounds. nih.gov When aldehydes are used, the reaction proceeds through an intermediate that requires an oxidative step to achieve the final aromatic system. nih.gov For instance, the reaction of 5-bromo-2,3-diaminopyridine with benzaldehyde in the presence of an oxidant like p-benzoquinone yields the corresponding 2-phenyl-imidazo[4,5-b]pyridine. nih.gov

Alternatively, carboxylic acids or their derivatives (such as orthoesters or nitriles) can be condensed with 2,3-diaminopyridine. nih.gov These reactions often necessitate harsh conditions, such as high temperatures and strongly acidic environments, to facilitate the dehydration and cyclization process. nih.gov Microwave-assisted heating has been shown to be an effective method for accelerating these condensations, particularly when using silica gel as a support. nih.gov

Table 1: Conditions for Condensation/Oxidation Reactions

Pyridine Precursor Carbon Source Reagent/Conditions Product Type
2,3-Diaminopyridine Aldehydes Oxidant (e.g., p-benzoquinone, air) 2-Substituted-imidazo[4,5-b]pyridine
2,3-Diaminopyridine Carboxylic Acids High temperature, acid catalyst 2-Substituted-imidazo[4,5-b]pyridine

An alternative and often efficient one-step approach is the reductive cyclization of 2-nitro-3-aminopyridine derivatives with aldehydes. mdpi.com This method combines the reduction of the nitro group and the cyclization into a single pot. Various reducing agents can be employed to facilitate this transformation. For example, sodium dithionite (Na₂S₂O₄) in an aqueous paste has been used to synthesize 3H-imidazo[4,5-b]pyridines from 2-nitro-3-aminopyridine and aldehydes. nih.govmdpi.com Similarly, tin(II) chloride (SnCl₂) can serve as a reductive catalyst for this type of cyclization. nih.gov

This pathway is particularly advantageous as it starts from more readily available nitropyridine precursors and builds the core in a highly convergent manner. A one-pot tandem sequence involving SNAr reaction on 2-chloro-3-nitropyridine, followed by in situ nitro group reduction and subsequent heteroannulation with aldehydes, has been developed as a green and efficient method. acs.org

Table 2: Reducing Agents for Reductive Cyclization

Precursor Reducing Agent Notes
2-Nitro-3-aminopyridine Sodium Dithionite (Na₂S₂O₄) One-step synthesis with aldehydes. nih.govmdpi.com
2-Nitro-3-aminopyridine Tin(II) Chloride (SnCl₂) Reductive catalyst in the presence of formic acid. nih.gov
2-Nitro-N-aryl pyridin-2-amines Sodium Dithionite (Na₂S₂O₄) Used in a one-pot synthesis of 2,3-diaryl derivatives. nih.gov

The synthesis of the required precursors, primarily substituted 2,3-diaminopyridines or 2-amino-3-nitropyridines, is a critical preliminary step. These are often prepared from commercially available chloronitropyridines. For instance, 2-chloro-3-nitropyridine can undergo nucleophilic aromatic substitution (SNAr) with various amines to introduce substituents that will ultimately reside on the N3 position of the imidazo[4,5-b]pyridine ring. acs.orgnih.gov The subsequent reduction of the nitro group, commonly achieved with agents like iron in acetic acid or catalytic hydrogenation, yields the necessary 2,3-diamine precursor. mdpi.com

Functionalization of the pre-formed imidazo[4,5-b]pyridine core is also a viable strategy. Halogenated derivatives, such as 2-halo- or 6-bromo-imidazo[4,5-b]pyridines, serve as versatile intermediates for introducing molecular diversity through cross-coupling reactions. nih.govnih.gov

Cyclization Reactions for Imidazo[4,5-b]pyridine Ring Formation

Methods for Introduction of the Cyclobutyl Moiety at the C2 Position

To synthesize the target compound, 2-Cyclobutyl-3h-imidazo[4,5-b]pyridine, the cyclobutyl group must be installed at the C2 position of the heterocyclic core. This is most effectively achieved using modern transition metal-catalyzed cross-coupling reactions. The general approach involves coupling a 2-halo-imidazo[4,5-b]pyridine with a cyclobutyl-containing organometallic reagent.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net The Suzuki-Miyaura coupling is a particularly relevant and widely used method for this purpose. nih.gov This reaction typically involves the coupling of an organohalide with an organoboron compound.

To apply this to the synthesis of this compound, a 2-halo-imidazo[4,5-b]pyridine (e.g., 2-bromo- or 2-chloro-3H-imidazo[4,5-b]pyridine) would be reacted with a cyclobutylboronic acid or, more commonly, its more stable trifluoroborate salt (cyclobutyltrifluoroborate). organic-chemistry.orgacs.org The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a suitable phosphine (B1218219) ligand and a base. organic-chemistry.org Dialkylbiaryl phosphine ligands such as XPhos are often effective for coupling with less reactive aryl chlorides. organic-chemistry.org

Other palladium-catalyzed methods could also be envisioned. For example, the coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides provides access to various cyclobutane-containing structures, although this would represent a less direct route to the specific target compound. organic-chemistry.org

Table 3: Exemplar Conditions for Palladium-Catalyzed Cyclobutyl Coupling

Coupling Partner 1 Coupling Partner 2 Catalyst Ligand Base Solvent
2-Halo-imidazo[4,5-b]pyridine Potassium Cyclobutyltrifluoroborate Pd(OAc)₂ XPhos or n-BuPAd₂ K₂CO₃ or Cs₂CO₃ Toluene/H₂O

Nucleophilic Substitution Reactions Involving Cyclobutyl Precursors

The primary and most direct method for synthesizing the this compound core involves the condensation of 2,3-diaminopyridine with a suitable cyclobutyl precursor. This key reaction is an example of a nucleophilic substitution/condensation pathway. The synthesis typically proceeds by reacting 2,3-diaminopyridine with cyclobutanecarboxylic acid or its more reactive derivatives, such as cyclobutanecarbonyl chloride.

Another common approach involves the reaction of 2,3-diaminopyridine with cyclobutanecarboxaldehyde. nih.govmdpi.com This reaction, often mediated by an oxidizing agent or proceeding through an air oxidative cyclocondensation, yields the desired 2-substituted imidazo[4,5-b]pyridine. nih.gov

The general mechanism for the reaction with an aldehyde involves the initial formation of a Schiff base with one of the amino groups, followed by an intramolecular nucleophilic attack from the second amino group, and subsequent aromatization to form the stable imidazole ring. When using a carboxylic acid derivative like an acyl chloride, an amide intermediate is formed first, which then undergoes cyclization under dehydrating conditions.

Table 1: Key Reactions for Synthesis of the 2-Cyclobutyl Scaffold

Precursor 1 Precursor 2 Key Reaction Type Intermediate Product
2,3-Diaminopyridine Cyclobutanecarboxaldehyde Nucleophilic addition / Condensation Schiff Base This compound
2,3-Diaminopyridine Cyclobutanecarbonyl Chloride Nucleophilic acyl substitution N-(3-aminopyridin-2-yl)cyclobutanecarb­oxamide This compound

Derivatization Strategies on the Imidazo[4,5-b]pyridine Scaffold

Once the this compound core is synthesized, it can be further modified to explore how different functional groups at various positions affect its chemical and biological properties.

Functionalization at the N3 Position

The N3 position of the imidazole ring is a common site for derivatization, typically through alkylation reactions. uctm.edu The hydrogen atom on the imidazole nitrogen can be substituted with various alkyl or aryl groups. However, the alkylation of the imidazo[4,5-b]pyridine core can be complex due to the presence of multiple nitrogen atoms. The reaction is not always selective and can result in a mixture of N1, N3, and N4-alkylated products. fabad.org.trnih.gov The regioselectivity of the reaction often depends on the specific alkylating agent and reaction conditions used. nih.gov For instance, alkylation with agents like allyl bromide or propargyl bromide under phase transfer catalysis conditions has been used to introduce substituents at the N3 position. uctm.edu

Modifications on the Pyridine Ring (e.g., C5, C6, C7)

The pyridine portion of the scaffold offers several positions (C5, C6, and C7) for introducing functional groups. A powerful strategy for this involves halogenation of the ring, followed by palladium-catalyzed cross-coupling reactions. researchgate.net

Halogenation: The imidazo[4,5-b]pyridine ring can undergo electrophilic halogenation. Bromination, for example, often occurs at the C6 position. researchgate.net This introduces a versatile handle for further modifications.

Suzuki Cross-Coupling: With a halogen, typically bromine, installed at the C6 position, the Suzuki cross-coupling reaction is widely employed to form new carbon-carbon bonds. nih.govmdpi.com This reaction uses a palladium catalyst to couple the brominated scaffold with various boronic acids or their esters. wikipedia.orgorganic-chemistry.org This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C6 position, creating a library of diverse analogues. nih.govnih.govnih.gov

Alternatively, the synthesis can begin with an already substituted diaminopyridine, such as 5-bromo-2,3-diaminopyridine, to ensure the resulting imidazo[4,5-b]pyridine core has a functional group at a specific position on the pyridine ring from the outset. mdpi.com

Table 2: Example Derivatization Reactions

Position Reaction Type Reagents Resulting Functional Group
N3 Alkylation Methyl Iodide, Base N3-Methyl
C6 Bromination N-Bromosuccinimide (NBS) C6-Bromo
C6 Suzuki Coupling Phenylboronic acid, Pd catalyst, Base C6-Phenyl

Introduction of Other Substituents for Structure-Activity Relationship Studies

The development of novel compounds often relies on synthesizing a series of analogues to perform structure-activity relationship (SAR) studies. This involves systematically altering different parts of the molecule to understand how these changes influence its biological activity. nih.govnih.govnih.gov

For the this compound scaffold, SAR studies would involve creating variations at multiple positions:

C2 Position: While the core subject is the 2-cyclobutyl derivative, SAR studies would compare its activity to analogues with other alkyl or aryl groups at the C2 position to determine the importance of the cyclobutyl moiety. researchgate.net

N3 Position: Introducing different substituents (e.g., methyl, benzyl, other alkyl groups) on the N3 nitrogen can impact factors like solubility, metabolism, and target binding. mdpi.com

Pyridine Ring (C5, C6, C7): Placing a variety of functional groups—such as electron-donating groups (e.g., methoxy), electron-withdrawing groups (e.g., nitro, cyano), or halogens—on the pyridine ring can significantly alter the electronic properties and biological profile of the entire molecule. nih.govmdpi.com

By synthesizing and testing these diverse derivatives, researchers can build a comprehensive understanding of the pharmacophore and identify the key structural features required for a desired biological effect. researchgate.net

Chemical Reactivity and Transformations of 2 Cyclobutyl 3h Imidazo 4,5 B Pyridine

Electrophilic Aromatic Substitution Patterns

The imidazo[4,5-b]pyridine system is generally resistant to electrophilic aromatic substitution (SEAr) on its pyridine (B92270) ring. The high electronegativity of the pyridine nitrogen atom deactivates the ring towards attack by electrophiles. nih.gov This deactivation is similar to that observed in nitrobenzene. If substitution is forced under harsh conditions, it is expected to occur at positions C5 or C7, which are meta to the deactivating pyridine nitrogen and least affected by its electron-withdrawing inductive effect.

Conversely, the fused imidazole (B134444) ring is electron-rich and would typically be the preferred site for electrophilic attack. However, this often leads to complex product mixtures or reactions at the imidazole nitrogen (N1 or N3) rather than substitution on the carbon framework.

To facilitate electrophilic substitution on the pyridine ring, a common strategy is the prior oxidation of the pyridine nitrogen to form an N-oxide. This transformation reduces the electron-withdrawing effect of the nitrogen and donates electron density back into the ring, thereby activating it for SEAr.

Table 1: Predicted Electrophilic Aromatic Substitution Reactivity

PositionPredicted ReactivityRationalePotential Products (with E+)
C5 Low (meta-directing)Electron-deficient pyridine ring; meta to N4.5-E-2-cyclobutyl-3H-imidazo[4,5-b]pyridine
C6 Very Low (ortho/para-directing)Electron-deficient pyridine ring; ortho/para to N4.Not favored
C7 Low (meta-directing)Electron-deficient pyridine ring; meta to N4.7-E-2-cyclobutyl-3H-imidazo[4,5-b]pyridine

Nucleophilic Substitution Reactions

The electron-deficient character of the pyridine ring makes the imidazo[4,5-b]pyridine core susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group, such as a halogen, is present on the pyridine moiety. The most favorable positions for nucleophilic attack are C5 and C7, which are ortho and para, respectively, to the pyridine nitrogen (N4), as these positions can best stabilize the negative charge of the Meisenheimer intermediate. quimicaorganica.orgquora.com

Studies on related halo-imidazo[4,5-b]pyridines, such as 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, demonstrate the viability of this position for substitution. uctm.edumdpi.com Therefore, a hypothetical 6-halo-2-cyclobutyl-3H-imidazo[4,5-b]pyridine would be an excellent substrate for introducing a variety of nucleophiles.

Table 2: Potential Nucleophilic Substitution Reactions on 6-Halo-2-cyclobutyl-3H-imidazo[4,5-b]pyridine

Nucleophile (Nu-H)Reagent/ConditionsProduct
Amine (R₂NH) Base (e.g., K₂CO₃), Heat6-(Dialkylamino)-2-cyclobutyl-3H-imidazo[4,5-b]pyridine
Alkoxide (RO⁻) NaOR, Alcohol solvent6-Alkoxy-2-cyclobutyl-3H-imidazo[4,5-b]pyridine
Thiolate (RS⁻) NaSR, DMF6-(Alkylthio)-2-cyclobutyl-3H-imidazo[4,5-b]pyridine
Cyanide (CN⁻) NaCN or KCN, DMSO2-Cyclobutyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile

Oxidative and Reductive Transformations

The imidazo[4,5-b]pyridine scaffold can undergo both oxidative and reductive transformations targeting the heterocyclic core.

Oxidation: The most common oxidative transformation is the N-oxidation of the pyridine nitrogen (N4). This is typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide exhibits altered reactivity, most notably an activated pyridine ring which becomes more amenable to both electrophilic substitution and certain nucleophilic substitutions.

Reduction: The pyridine portion of the ring system can be reduced via catalytic hydrogenation. This transformation typically requires catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. The reduction saturates the pyridine ring to yield 2-cyclobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine. Milder reducing agents, such as formic acid in the presence of triethylamine, have also been used for the reduction of related imidazo[4,5-c]pyridine systems. researchgate.net

Table 3: Summary of Oxidative and Reductive Transformations

TransformationReagentsProduct
N-Oxidation m-CPBA or H₂O₂/AcOHThis compound 4-oxide
Catalytic Hydrogenation H₂, Pd/C or PtO₂2-Cyclobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the functionalization of heterocyclic cores like imidazo[4,5-b]pyridine. These reactions typically require a halo-substituted precursor, with 6-bromo- or 6-chloro-imidazo[4,5-b]pyridines being common starting materials. uctm.edunih.gov Palladium- and nickel-based catalysts are frequently employed. rsc.org

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling a halo-imidazo[4,5-b]pyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is widely used to introduce aryl or vinyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. It couples halo-imidazo[4,5-b]pyridines with a wide array of primary and secondary amines, amides, or N-heterocycles. wikipedia.orgyoutube.com The choice of phosphine (B1218219) ligand is critical for achieving high efficiency and broad substrate scope. youtube.com

Other cross-coupling reactions, such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Negishi (coupling with organozinc reagents), also represent viable pathways for elaborating the imidazo[4,5-b]pyridine scaffold. mdpi.comnih.gov

Table 4: Metal-Catalyzed Cross-Coupling Reactions on 6-Halo-2-cyclobutyl-3H-imidazo[4,5-b]pyridine (Het-X)

Reaction NameCoupling PartnerCatalyst System (Example)Product
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, K₂CO₃6-Aryl-2-cyclobutyl-3H-imidazo[4,5-b]pyridine
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃, XPhos, NaOtBu6-(R₂N)-2-cyclobutyl-3H-imidazo[4,5-b]pyridine
Sonogashira Terminal alkyne (RC≡CH)PdCl₂(PPh₃)₂, CuI, Et₃N6-(Alkynyl)-2-cyclobutyl-3H-imidazo[4,5-b]pyridine
Heck Alkene (CH₂=CHR)Pd(OAc)₂, P(o-tol)₃, Et₃N6-(Alkenyl)-2-cyclobutyl-3H-imidazo[4,5-b]pyridine
Negishi Organozinc (R-ZnCl)Pd(OAc)₂, SPhos6-Alkyl-2-cyclobutyl-3H-imidazo[4,5-b]pyridine

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Impact of the Cyclobutyl Substituent on Biological Activity Profile

The cyclobutyl moiety at the C2 position is a key determinant of the biological activity of 2-Cyclobutyl-3h-imidazo[4,5-b]pyridine. Its size, shape, and conformational flexibility can modulate how the molecule fits into and interacts with the binding sites of biological targets.

The cyclobutyl ring is not planar and exists in a puckered conformation. This conformational flexibility allows it to adopt different shapes, which can be crucial for optimal binding to a biological target. The specific conformation of the cyclobutyl ring in this compound can influence the orientation of the entire molecule within a binding pocket. For example, a particular puckered conformation might position other parts of the molecule, such as the imidazo[4,5-b]pyridine core, for favorable interactions with amino acid residues. In related heterocyclic compounds, the conformational restriction imposed by a cycloalkyl group, including cyclobutyl, has been a successful strategy to enhance binding affinity and selectivity by reducing the entropic penalty upon binding.

Systematic Exploration of Substituent Effects on the Imidazo[4,5-b]pyridine Core

The biological activity of this compound can be further fine-tuned by introducing various substituents at different positions on the imidazo[4,5-b]pyridine nucleus.

Table 1: Impact of C2-Substituent on Biological Activity of Imidazo[4,5-b]pyridine Analogs

C2-SubstituentBiological ActivityReference Compound Example
PhenylAntiproliferative2,6-diphenyl-imidazo[4,5-b]pyridine
Amidino-phenylAntiproliferative, Antimicrobial2-(4-amidinophenyl)-imidazo[4,5-b]pyridine
CyclobutylPotentially optimal for kinase inhibition(Hypothetical based on related scaffolds)

This table is illustrative and based on findings from related imidazo[4,5-b]pyridine derivatives due to the limited specific data on this compound.

Alkylation or arylation at the N3 position of the imidazole (B134444) ring is a key strategy for modifying the properties of imidazo[4,5-b]pyridine derivatives. The introduction of substituents at this position can influence the molecule's planarity, solubility, and its ability to form hydrogen bonds. For example, the presence of a methyl group at the N3 position has been shown to enhance the antiproliferative activity of some 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov In a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridines, the nature of the aryl group at N3 was found to be crucial for their anti-inflammatory and anticancer activities. researchgate.netnih.govnih.gov The electronic nature of the N3 substituent can significantly impact the electron density of the entire heterocyclic system, thereby affecting its interaction with biological targets.

Table 2: Influence of N3-Substituents on the Activity of Imidazo[4,5-b]pyridine Derivatives

N3-SubstituentObserved Effect on ActivityReference Compound Series
MethylIncreased antiproliferative activity2,6-diphenyl-imidazo[4,5-b]pyridines
Aryl groupsModulation of anticancer and anti-inflammatory activity2,3-diaryl-3H-imidazo[4,5-b]pyridines

This table summarizes general SAR trends observed in related imidazo[4,5-b]pyridine series.

Substitutions on the pyridine (B92270) portion of the imidazo[4,5-b]pyridine core (at positions C5, C6, and C7) provide another avenue for optimizing biological activity. These substitutions can alter the molecule's polarity, metabolic stability, and target engagement. For example, the introduction of a bromo group at the C6 position has been shown to significantly increase the antiproliferative activity of certain 2-phenyl-imidazo[4,5-b]pyridine derivatives. mdpi.com In a series of 2,6-disubstituted imidazo[4,5-b]pyridines, the presence of a p-hydroxy group on a C6-phenyl substituent led to pronounced antiproliferative activity. nih.gov Furthermore, substitutions at the C7 position have also been explored, leading to the discovery of potent kinase inhibitors. eurjchem.com

Table 3: Effect of Pyridine Ring Substitutions on Imidazo[4,5-b]pyridine Activity

PositionSubstituentObserved Effect on ActivityReference Compound Series
C6BromoIncreased antiproliferative activity2-phenyl-imidazo[4,5-b]pyridines
C6p-HydroxyphenylPronounced antiproliferative activity2,6-diphenyl-imidazo[4,5-b]pyridines
C7VariousModulation of kinase inhibitory activityImidazo[4,5-b]pyridine-based PAK4 inhibitors

This table highlights key findings from SAR studies on the pyridine moiety of related compounds.

Correlation of Structural Motifs with Observed Modulatory Effects on Molecular Targets

The substitution pattern on the imidazo[4,5-b]pyridine ring system is a critical determinant of its interaction with molecular targets and its resulting biological effects. Research into the structure-activity relationships (SAR) of this class of compounds has revealed key insights into how different functional groups at various positions influence activity.

The C2 position of the imidazo[4,5-b]pyridine core is a primary site for modification and has been shown to be crucial for the potency and selectivity of these compounds against various targets. While direct and extensive research on this compound is not widely available in the reviewed scientific literature, the influence of substituents at the C2 position can be inferred from studies on analogous compounds.

For instance, in the context of anticancer activity, the nature of the substituent at the C2 position significantly modulates the cytotoxic effects. Studies on a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated that substitutions on the C2-phenyl ring can lead to potent and selective inhibition of enzymes such as cyclooxygenase-2 (COX-2). nih.govresearchgate.net For example, a derivative bearing a 4-chlorophenyl group at the C2 position (compound 3f in a study) exhibited significant COX-2 inhibitory activity with an IC50 value of 9.2 µmol/L, showing a degree of selectivity over COX-1. nih.gov This suggests that the electronic and steric properties of the C2 substituent are key for fitting into the active site of the target enzyme.

In the realm of kinase inhibition, another major area of investigation for imidazo[4,5-b]pyridine derivatives, the C2 substituent plays a pivotal role in determining the inhibitory profile. For example, derivatives with substituted pyrazole (B372694) moieties at the C2 position have been identified as potent inhibitors of Aurora kinases and FLT3 kinase, which are important targets in oncology. researchgate.net The substitution pattern on the C2-heterocycle can fine-tune the interactions with the kinase active site, influencing both potency and selectivity.

Furthermore, the antimicrobial activity of imidazo[4,5-b]pyridines is also heavily influenced by the C2-substituent. Studies have shown that compounds with certain substituted phenyl rings at the C2 position exhibit promising activity against various bacterial and fungal strains. nih.govnih.gov For instance, some 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives have shown minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against strains like Staphylococcus aureus and Escherichia coli. nih.gov

While specific data on the 2-cyclobutyl derivative is scarce, the general SAR principles for 2-substituted imidazo[4,5-b]pyridines suggest that the cyclobutyl group would confer a distinct steric and lipophilic character to the molecule. This could potentially influence its binding to molecular targets. For instance, in a study of imidazo[4,5-b]pyridine derived purine (B94841) isosteres, a cyclopropyl (B3062369) amide derivative was found to be a potent cytotoxic agent, indicating that small cycloalkyl groups can be favorable for certain biological activities. researchgate.net The slightly larger and more flexible cyclobutyl group, in comparison to a cyclopropyl group, would present a different conformational profile, which could lead to altered interactions with target proteins.

The table below presents data from studies on various 2-substituted imidazo[4,5-b]pyridine derivatives, illustrating the impact of the C2-substituent on biological activity.

Compound IDC2-SubstituentTargetActivity (IC50/GI50/MIC)Reference
3f 4-ChlorophenylCOX-29.2 µmol/L nih.govresearchgate.net
3f 4-ChlorophenylCOX-121.8 µmol/L nih.govresearchgate.net
4f Not SpecifiedMCF-7 cancer cell lineGI50 = 0.51 ± 0.08 µM researchgate.net
4f Not SpecifiedHeLa cancer cell lineGI50 = 0.02 ± 0.65 µM researchgate.net
4f Not SpecifiedHepG2 cancer cell lineGI50 = 0.03 ± 0.15 µM researchgate.net
2g Substituted-phenylS. aureus4-8 µg/mL nih.gov
2h Substituted-phenylS. aureus4-8 µg/mL nih.gov
4a Substituted-phenylE. coli4-8 µg/mL nih.gov
4b Substituted-phenylE. coli4-8 µg/mL nih.gov

Preclinical and in Vitro Investigation of Biological Target Interactions and Cellular Mechanisms

Investigation of Phosphodiesterase (PDE) Inhibition by 2-Cyclobutyl-3h-imidazo[4,5-b]pyridine Derivatives

Derivatives of this compound have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the brain and implicated in various neuropsychiatric disorders. nih.govrsc.org The development of these inhibitors stemmed from the need to improve the oral bioavailability of earlier compounds. nih.govnih.gov The imidazo[4,5-b]pyridine scaffold was found to retain the desired nanomolar activity against PDE10A while addressing metabolic liabilities. nih.govresearchgate.net

PDE10A Inhibition Profiling and Selectivity Assessments

Systematic structure-activity relationship (SAR) studies have been conducted to understand how different regions of the imidazo[4,5-b]pyridine molecule affect its potency as a PDE10A inhibitor. nih.govnih.gov These studies led to the identification of several potent and structurally diverse compounds. nih.gov

Notably, the cis and trans isomers of cyclobutyl imidazo[4,5-b]pyridines demonstrated significant PDE10A inhibitory activity. The cis-cyclobutyl isomer, compound 24a , exhibited an IC₅₀ of 3.4 nM, while the trans-cyclobutyl isomer, 24b , showed even greater potency with an IC₅₀ of 0.8 nM. nih.gov Further in vivo studies in rats revealed that both isomers achieved high receptor occupancy (RO), with 24a at 68% and 24b at 74%. nih.gov

A selection of the most potent imidazo[4,5-b]pyridine derivatives were advanced into receptor occupancy studies, with four of these compounds achieving a receptor occupancy of 55-74% when administered orally at 10 mg/kg. nih.govnih.gov

Table 1: PDE10A Inhibition and Receptor Occupancy of this compound Derivatives

Compound Isomer PDE10A IC₅₀ (nM) Receptor Occupancy (%)
24a cis-cyclobutyl 3.4 nih.gov 68 nih.gov
24b trans-cyclobutyl 0.8 nih.gov 74 nih.gov
4 N/A Data not specified 55-74 nih.govnih.gov
7 N/A Data not specified 36.4 researchgate.net

| 12b | N/A | Data not specified | 55-74 nih.govnih.gov |

Molecular Basis of PDE10A Binding: Insights from Co-crystal Structures

The molecular interactions underpinning the potent inhibition of PDE10A by imidazo[4,5-b]pyridine derivatives have been elucidated through X-ray co-crystal structures of compounds bound to human PDE10A. nih.govnih.gov These structures have provided a detailed understanding of the key binding interactions.

The methoxy (B1213986) imidazo[4,5-b]pyridine motif has been identified as crucial for the inhibitory activity against PDE10A. nih.gov Co-crystal structures reveal that this part of the molecule engages in important hydrogen bonding within the active site.

In addition to hydrogen bonding, the binding of these inhibitors is stabilized by hydrophobic and π-stacking interactions with key residues in the PDE10A active site. The cyclobutyl group, for instance, likely contributes to favorable hydrophobic interactions. The aromatic rings of the imidazo[4,5-b]pyridine core are also positioned to engage in π-stacking interactions with aromatic residues within the binding pocket, further enhancing the affinity of the inhibitors.

Modulation of Kinase Activity

Beyond their effects on phosphodiesterases, derivatives of the imidazo[4,5-b]pyridine scaffold have also been investigated for their ability to modulate the activity of protein kinases, which are key regulators of cellular processes.

AKT Kinase Inhibition and Allosteric Modulation Mechanisms

A series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine derivatives have been developed as potent and selective allosteric inhibitors of AKT kinases (AKT1, AKT2, and AKT3). nih.govosti.gov One notable compound from this series is ARQ 092 (21a), which features a cyclobutyl moiety. nih.govresearchgate.net

The allosteric mode of inhibition was confirmed by a co-crystal structure of ARQ 092 bound to full-length AKT1. nih.govosti.gov This structure revealed that the inhibitor binds to a site distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state. nih.gov The cyclobutylamine (B51885) moiety was shown to play a role in this allosteric inhibition. nih.govosti.gov

These inhibitors potently block the intracellular activation of AKT and the phosphorylation of its downstream targets. nih.govresearchgate.netnih.gov For example, ARQ 092 demonstrated potent inhibition of the phosphorylation of PRAS40, a downstream effector of AKT. nih.govosti.gov Furthermore, these compounds were also effective against the constitutively active AKT1-E17K mutant. nih.govosti.gov

Table 2: Investigated Compounds

Compound Name Structure/Class
This compound Core scaffold
24a cis-cyclobutyl imidazo[4,5-b]pyridine derivative
24b trans-cyclobutyl imidazo[4,5-b]pyridine derivative
4 Imidazo[4,5-b]pyridine derivative
7 Imidazo[4,5-b]pyridine derivative
12b Imidazo[4,5-b]pyridine derivative

| ARQ 092 (21a) | 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine |

Aurora Kinase Inhibition, Isoform Selectivity (e.g., Aurora-A vs. Aurora-B)

The imidazo[4,5-b]pyridine scaffold is a foundational structure for developing potent inhibitors of Aurora kinases, which are crucial regulators of mitosis and are often overexpressed in various human cancers. A primary goal of this research has been to achieve selectivity between the different Aurora kinase isoforms, particularly Aurora-A and Aurora-B, due to their distinct cellular roles.

Derivatives of imidazo[4,5-b]pyridine have been identified as highly selective inhibitors of Aurora-A over Aurora-B. nih.govresearchgate.net Through lead optimization studies, compounds have been developed that potently inhibit Aurora-A with IC50 values in the nanomolar range, while showing significantly less activity against Aurora-B. nih.govnih.gov For example, the compound identified as CCT137690 is a potent inhibitor of Aurora-A (IC50 = 0.015 µM), Aurora-B (IC50 = 0.025 µM), and Aurora-C (IC50 = 0.019 µM). nih.gov Another derivative, designated 27e, showed potent inhibition of Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM). nih.gov This highlights that while some derivatives act as pan-Aurora inhibitors, others can be finely tuned for isoform selectivity.

Table 1: Aurora Kinase Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Aurora-A (IC50/Kd) Aurora-B (IC50/Kd) Aurora-C (IC50)
CCT137690 0.015 µM (IC50) 0.025 µM (IC50) 0.019 µM (IC50)
27e 7.5 nM (Kd) 48 nM (Kd) Not Reported
Identification of Key Residues Governing Isoform Selectivity

The ability to achieve isoform selectivity between Aurora-A and Aurora-B is rooted in the differences within their ATP-binding pockets. nih.govresearchgate.net There are three specific amino acid residues that differ between Aurora-A and Aurora-B/C: Leucine 215 (L215), Threonine 217 (T217), and Arginine 220 (R220) in the Aurora-A kinase. nih.govresearchgate.net

The design of selective inhibitors has been guided by computational modeling and crystal structures of imidazo[4,5-b]pyridine derivatives bound to Aurora-A. nih.govresearchgate.netnih.gov Studies have revealed that the Threonine 217 residue in Aurora-A is a critical factor for determining isoform selectivity. nih.govresearchgate.net When this threonine was mutated to glutamic acid (the residue found in Aurora-B), the mutant Aurora-A became significantly less sensitive to selective inhibitors. nih.govresearchgate.net This finding indicates that the interaction with Thr217 is a key driver for the selective inhibition of Aurora-A by certain imidazo[4,5-b]pyridine derivatives. nih.govresearchgate.net

Interactions with Transmembrane AMPA Receptor Regulatory Proteins (TARPs)

Based on the available scientific literature from the conducted searches, there is no information regarding the interaction of imidazo[4,5-b]pyridine derivatives with Transmembrane AMPA Receptor Regulatory Proteins (TARPs).

TARP γ-8 Antagonist Activity and Potency

There is no data in the reviewed literature to indicate that imidazo[4,5-b]pyridine derivatives possess antagonist activity at the TARP γ-8 protein. Research into selective antagonists for TARP γ-8 has primarily concentrated on other heterocyclic structures, such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines. nih.gov

Receptor Occupancy Studies (Preclinical Models)

No preclinical receptor occupancy studies for imidazo[4,5-b]pyridine derivatives targeting TARP γ-8 have been reported in the reviewed scientific literature.

In Vitro Cellular Activity Studies

A substantial amount of research has documented the antiproliferative effects of imidazo[4,5-b]pyridine derivatives across a diverse range of human cancer cell lines. The activity of these compounds is highly dependent on the nature of the substituents on the core scaffold. nih.gov

For instance, a series of 2,6-disubstituted imidazo[4,5-b]pyridines demonstrated significant antiproliferative activity. nih.gov A 4-hydroxyphenyl substituted derivative, compound 13 , and its N-methylated counterpart, compound 19 , showed strong inhibition of several cancer cell lines, including pancreatic adenocarcinoma (Capan-1), acute myeloid leukemia (HL-60), and non-Hodgkin lymphoma (Z-138), with IC50 values in the low micromolar range. nih.gov The in vitro potency of these compounds was found to be comparable to the established anticancer drug etoposide. nih.gov Further studies on 2-thioxoimidazo[4,5-b]pyridine derivatives have also confirmed their antiproliferative capabilities against various cancer cell lines. nih.govresearchgate.net

Table 2: Antiproliferative Activity (IC50, µM) of Selected 2,6-Disubstituted Imidazo[4,5-b]pyridine Derivatives

Compound Capan-1 HL-60 Z-138
13 1.87 1.50 1.87
19 2.56 1.45 1.99
Etoposide (ETO) 1.50 1.87 1.99

Analysis of Modulated Cellular Pathways (e.g., DNA binding studies)

The interaction of small molecules with DNA is a significant mechanism for many anticancer and antiviral agents. The structural similarity of the imidazo[4,5-b]pyridine nucleus to natural purines suggests a potential for these compounds to interact with DNA. nih.gov Indeed, certain tetracyclic derivatives of imidazo[4,5-b]pyridine have been shown to exert their potent antiproliferative effects by intercalating into double-stranded DNA (dsDNA). nih.gov

Furthermore, analogues of the known DNA minor groove binder Hoechst 33258, which incorporate the imidazo[4,5-b]pyridine core, have been synthesized with the explicit purpose of exploring their potential for selective DNA binding and anticancer activity. tandfonline.com These studies underscore the recognized potential of the imidazo[4,5-b]pyridine scaffold to be tailored for DNA interaction.

Despite these promising avenues of research for the broader class of imidazo[4,5-b]pyridines, specific data from DNA binding studies for This compound are not available in the reviewed scientific literature. Consequently, no data tables detailing research findings on its specific biological target interactions or modulated cellular pathways can be provided at this time. The synthesis of various substituted imidazo[4,5-b]pyridines is well-documented, employing methods such as the condensation of functionalized diamines with substituted benzimidazole (B57391) aldehydes. tandfonline.com However, the subsequent in-depth biological evaluation of the 2-cyclobutyl derivative, particularly concerning its interaction with DNA, remains an area for future investigation.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a ligand and its target over time, as well as the stability of their complex. MD simulations have been employed to study the interaction of imidazo[4,5-b]pyridine derivatives with various targets. For example, MD simulations were used to investigate the adsorption and inhibitory effect of a 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine derivative on mild steel corrosion, demonstrating the stability of its adsorption on an iron surface. researchgate.net In the context of drug design, MD simulations can validate the stability of binding poses predicted by molecular docking and reveal important dynamic interactions that are not apparent from static models. nih.gov These simulations can assess the conformational flexibility of the cyclobutyl group in 2-Cyclobutyl-3h-imidazo[4,5-b]pyridine and its impact on maintaining favorable interactions within the binding pocket.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. uctm.edumdpi.com These methods can predict parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges, which are crucial for understanding a molecule's reactivity and interaction capabilities. mdpi.comsemanticscholar.org

For various imidazo[4,5-b]pyridine derivatives, DFT calculations have been used to:

Optimize molecular geometry: Determining the most stable three-dimensional structure. mdpi.com

Analyze frontier molecular orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution help in understanding charge transfer within the molecule and its reactivity. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity.

Calculate Molecular Electrostatic Potential (MEP): The MEP map identifies the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions. mdpi.com

Predict Tautomeric Stability: DFT calculations can determine the relative energies of different tautomers, such as the 1H and 3H forms of imidazo[4,5-b]pyridines, to identify the most stable isomer. mdpi.com

Key Parameters from Quantum Chemical Calculations of Imidazo[4,5-b]pyridine Derivatives
Calculated PropertySignificanceMethodologyReference
Optimized GeometryProvides the most stable 3D structureDFT/B3LYP mdpi.comuctm.edu
Frontier Molecular Orbitals (HOMO/LUMO)Indicates electronic reactivity and charge transferDFT/B3LYP mdpi.com
Molecular Electrostatic Potential (MEP)Identifies reactive sites for intermolecular interactionsDFT mdpi.com
Tautomer StabilityPredicts the most stable isomeric formDFT/B3LYP mdpi.com
Proton and Metal Cation AffinitiesElucidates binding preferences and strengthDFT mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazo[4,5-b]pyridine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. nih.gov These models were used to study imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, and the resulting contour maps highlighted the structural features essential for activity. nih.gov Such models can predict the activity of novel compounds, including those with a 2-cyclobutyl substitution, and guide the design of more potent inhibitors. QSAR studies have also been applied to predict the anticancer potency of imidazo[4,5-b]pyridine derivatives, employing techniques like genetic algorithm-multiple linear regression (GA-MLR) and backpropagation artificial neural network (BP-ANN). benthamdirect.comresearchgate.net

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. The imidazo[4,5-b]pyridine scaffold is considered a privileged structure and a key pharmacophore in medicinal chemistry due to its resemblance to natural purines. nih.govresearchgate.net By identifying the key features of active imidazo[4,5-b]pyridine derivatives, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, new molecules can be designed de novo or existing molecules can be screened from databases. This approach allows for the rational design of novel compounds based on the this compound core with potentially improved therapeutic properties.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the covalent structure of 2-Cyclobutyl-3H-imidazo[4,5-b]pyridine. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the first step in structural verification. The ¹H NMR spectrum reveals the number of different types of protons and their integration gives the ratio in which they occur. The chemical shifts (δ) are indicative of the electronic environment, and spin-spin coupling patterns reveal adjacent protons. For this compound, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring, the N-H proton of the imidazole (B134444), and the aliphatic protons of the cyclobutyl group.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. The chemical shifts differentiate between aromatic, aliphatic, and quaternary carbons.

To resolve complex coupling patterns and confirm assignments, two-dimensional (2D) NMR techniques are utilized. acs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be used to confirm the connectivity of protons within the pyridine ring and trace the proton network within the cyclobutyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is crucial for definitively assigning the ¹³C signals by linking them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying connections between different parts of the molecule, such as linking the cyclobutyl protons to the C2 carbon of the imidazo[4,5-b]pyridine core, thus confirming the point of attachment.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes on Expected Signals
Imidazole N-H12.5 - 13.5 (broad singlet)-Chemical shift is highly dependent on solvent and concentration. Signal for the tautomeric proton. mdpi.com
Pyridine H-58.3 - 8.5 (doublet)143.0 - 145.0Downfield shift due to proximity to pyridine nitrogen. Coupled to H-6. acs.orguctm.edu
Pyridine H-67.2 - 7.4 (doublet of doublets)118.0 - 120.0Coupled to both H-5 and H-7. acs.orguctm.edu
Pyridine H-78.0 - 8.2 (doublet)134.0 - 136.0Coupled to H-6. acs.orguctm.edu
Imidazole C-2-155.0 - 158.0Quaternary carbon attached to the cyclobutyl group. Typically one of the most downfield carbons in the heterocyclic system. researchgate.net
Cyclobutyl CH (α)3.5 - 3.8 (quintet)35.0 - 38.0Methine proton adjacent to the imidazole ring. Its multiplicity depends on the number of adjacent protons on the cyclobutyl ring.
Cyclobutyl CH₂ (β)2.3 - 2.6 (multiplet)25.0 - 28.0Protons on the carbons adjacent to the α-carbon.
Cyclobutyl CH₂ (γ)1.9 - 2.2 (multiplet)18.0 - 20.0Proton on the carbon furthest from the point of attachment.
Fused Ring Carbons (C3a, C7a)-127.0 - 150.0Quaternary carbons at the fusion of the imidazole and pyridine rings. Their exact shifts are confirmed by HMBC correlations. acs.orgacs.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and providing structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₀H₁₁N₃, corresponding to a monoisotopic mass of approximately 173.10 g/mol . bldpharm.com

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 174.11. High-resolution mass spectrometry (HRMS) can measure this mass with high precision (to four or more decimal places), which serves to confirm the elemental composition. acs.org

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion. The protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The resulting fragmentation pattern is a fingerprint that helps to confirm the structure.

Key fragmentation pathways for this compound would include:

Alpha (α)-Cleavage: The most prominent fragmentation for N-alkyl or C-alkyl substituted heterocycles is the cleavage of the bond adjacent to the ring system. miamioh.edu For this compound, this involves the cleavage of the C2-cyclobutyl bond. This can result in the loss of a cyclobutyl radical (•C₄H₇) or, more commonly, the loss of a neutral cyclobutene (B1205218) molecule (C₄H₆) via hydrogen rearrangement.

Ring Fragmentation: Subsequent fragmentation of the remaining imidazo[4,5-b]pyridine core can occur, often involving the characteristic loss of small neutral molecules like HCN (from the imidazole or pyridine ring) or N₂. nih.gov

Interactive Table 2: Predicted ESI-MS/MS Fragmentation for this compound
Ion DescriptionProposed Structure / LossPredicted m/zFragmentation Pathway
Protonated Molecular Ion [M+H]⁺[C₁₀H₁₁N₃ + H]⁺174.11Parent ion observed in the initial MS scan. bldpharm.com
Fragment 1Loss of cyclobutene (C₄H₆)120.06α-cleavage with hydrogen rearrangement, resulting in the stable 3H-imidazo[4,5-b]pyridine ion.
Fragment 2Loss of HCN from Fragment 193.05Cleavage of the imidazole ring, a common pathway for imidazole-containing heterocycles.
Fragment 3Loss of C₂H₂N₂ from Fragment 166.04Further fragmentation of the core heterocyclic structure.

X-ray Crystallography of Compound-Protein Complexes for Mechanistic Insights

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules, and it is the gold standard for understanding how a ligand like this compound interacts with its biological target, such as a protein kinase. nih.gov The imidazo[4,5-b]pyridine scaffold is a known "privileged structure" that is effective at inhibiting various protein kinases, including p21-Activated Kinase 4 (PAK4) and Aurora Kinase A. acs.orgnih.govuni-freiburg.de To obtain a crystal structure, the purified target protein is co-crystallized with the compound, and the resulting crystals are diffracted with X-rays. The diffraction pattern is then used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

One of the most powerful applications of X-ray crystallography in drug discovery is its ability to reveal conformational changes in a protein upon ligand binding. By comparing the crystal structure of the protein alone (apo form) with the structure of the protein-ligand complex (holo form), researchers can visualize precisely how the protein adapts to accommodate the ligand. nih.gov

For a kinase inhibitor, these changes can be dramatic and are often key to its mechanism of action. For example, the binding of an imidazo[4,5-b]pyridine derivative in the ATP-binding site of a kinase can:

Reorient the Hinge Region: The inhibitor can form hydrogen bonds with the backbone of the kinase's hinge region, causing it to adopt a conformation that is incompatible with ATP binding.

Stabilize an Inactive Conformation: Many kinases have active and inactive states, often determined by the conformation of a mobile "activation loop" and the "DFG motif" (Asp-Phe-Gly). An inhibitor can bind to and stabilize the inactive "DFG-out" conformation, preventing the kinase from becoming catalytically active.

Induce Pocket Formation: The binding of the cyclobutyl group might push aside hydrophobic residues, inducing the formation of a specific sub-pocket that does not exist in the apo structure, thereby conferring binding affinity and selectivity.

The high resolution of a co-crystal structure allows for a detailed mapping of all non-covalent interactions between this compound and the amino acid residues of the target's binding site. These interactions are responsible for the ligand's binding affinity and selectivity.

Based on its chemical structure and data from related compounds, the following interactions would be anticipated: acs.orgnih.gov

Hydrogen Bonding: The imidazo[4,5-b]pyridine core is rich in hydrogen bond donors and acceptors. The imidazole N-H proton typically acts as a hydrogen bond donor, while the pyridine nitrogen (N4) and the imidazole nitrogen (N3) can act as acceptors. These groups are crucial for anchoring the inhibitor to the kinase hinge region.

Hydrophobic Interactions: The non-polar cyclobutyl group is well-suited to occupy a hydrophobic pocket within the binding site, interacting with aliphatic (e.g., Valine, Leucine, Isoleucine) or aromatic (e.g., Phenylalanine) amino acid side chains.

π-π Stacking: The planar, aromatic imidazopyridine ring system can engage in favorable π-π stacking or T-stacking interactions with the aromatic rings of Phenylalanine, Tyrosine, or Tryptophan residues in the active site.

Interactive Table 3: Potential Intermolecular Interactions of this compound in a Kinase Binding Site
Molecular Feature of LigandType of InteractionPotential Protein Partner ResiduesSignificance for Binding
Imidazole N-H (donor)Hydrogen BondMain-chain carbonyl (e.g., Glu, Cys)A critical "anchor" point, often mimicking the adenine (B156593) of ATP in the hinge region. uni-freiburg.de
Pyridine N4 (acceptor)Hydrogen BondMain-chain N-H (e.g., Met, Leu)Another key hinge-binding interaction that contributes significantly to affinity. acs.org
Cyclobutyl GroupHydrophobic/van der WaalsVal, Leu, Ile, Ala, Phe, MetProvides affinity and can confer selectivity by fitting into a specific hydrophobic sub-pocket.
Imidazopyridine Ring Systemπ-π StackingPhe, Tyr, TrpStabilizes the ligand within the flat, aromatic region of the ATP-binding site.

Radiochemistry and Isotopic Labeling for Research Applications

Radiosynthesis of Carbon-11 Labeled 2-Cyclobutyl-3h-imidazo[4,5-b]pyridine Derivatives (e.g., [11C]methyl analogs)

The short half-life of Carbon-11 (approximately 20.4 minutes) necessitates rapid and efficient radiosynthesis methods. The introduction of a [¹¹C]methyl group is a common strategy for labeling potential PET tracers. A key example is the radiosynthesis of 6-(2-cyclobutyl-5-[¹¹C]methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzo[d]thiazol-2(3H)-one, a potent and selective antagonist for the TARP γ-8 dependent AMPA receptor. snmjournals.org

The radiosynthesis of this tracer was accomplished through a palladium-catalyzed Stille coupling reaction. snmjournals.org The reaction involved heating a mixture containing the appropriate precursor, [¹¹C]CH₃I (Carbon-11 labeled methyl iodide), a palladium catalyst (Pd(PPh₃)₄), a phosphine (B1218219) ligand (P(o-tol)₃), a copper salt (CuBr), and cesium fluoride (B91410) (CsF) in N-methyl-2-pyrrolidone (NMP) at 100°C for 10 minutes. snmjournals.org

The efficiency of the radiosynthesis is critical for obtaining a sufficient amount of the tracer for imaging studies. For the [¹¹C]methylated this compound derivative, the desired PET ligand, [¹¹C]compound A, was produced with an isolated radiochemical yield of 2% (non-decay corrected, relative to the starting [¹¹C]CH₃I). snmjournals.org Despite the modest yield, the process was sufficient to produce the necessary quantities for preclinical studies.

A crucial aspect of the optimization is ensuring the final product is of high purity, free from chemical and radiochemical impurities that could interfere with imaging results or cause adverse effects. In the case of 6-(2-cyclobutyl-5-[¹¹C]methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzo[d]thiazol-2(3H)-one, the radiochemical purity was greater than 99%. snmjournals.org The molar activity, a measure of the radioactivity per mole of the compound, was higher than 37 GBq/µmol at the end of synthesis (EOS). snmjournals.org

Radiosynthesis and Purity Data for a [¹¹C]methylated this compound Derivative snmjournals.org
ParameterValue
Radiochemical Yield (non-decay corrected)2%
Radiochemical Purity>99%
Molar Activity (at EOS)>37 GBq/µmol

Application of Radiolabeled Compounds in Preclinical Positron Emission Tomography (PET) Imaging Research

Radiolabeled compounds, once synthesized and purified, are used in preclinical PET imaging studies with animal models to evaluate their potential as diagnostic tools in humans. These studies provide critical information on target engagement, biodistribution, and pharmacokinetics.

PET imaging with a radiolabeled ligand allows for the non-invasive assessment of whether a drug candidate is binding to its intended target in the brain. For the [¹¹C]methylated this compound derivative targeting the TARP γ-8 dependent AMPA receptor, PET studies would be designed to demonstrate specific binding in brain regions known to express this target, such as the hippocampus. snmjournals.org By administering the radiotracer to an animal and imaging its distribution in the brain, researchers can visualize the location and density of the target receptors.

To confirm that the binding is specific, blocking studies are often performed. In these studies, a non-radioactive version of the drug or another compound that binds to the same target is administered prior to the radiotracer. If the radiotracer is binding specifically, the pre-administration of the blocking agent will reduce the radioactive signal in the target-rich brain regions.

A critical evaluation for any potential central nervous system (CNS) PET tracer is its ability to cross the blood-brain barrier and its pharmacokinetic profile in the brain. Preclinical PET studies in animal models are essential for determining the brain uptake and clearance of a radiolabeled compound. For a derivative of this compound, PET imaging would be used to quantify its concentration in various brain regions over time. snmjournals.org

Future Research Directions and Unexplored Avenues for 2 Cyclobutyl 3h Imidazo 4,5 B Pyridine

Exploration of Novel Synthetic Methodologies

The synthesis of imidazo[4,5-b]pyridine derivatives has evolved significantly, yet the exploration of more efficient, scalable, and environmentally benign methodologies remains a critical future objective. While traditional methods exist, contemporary research is focused on advanced catalytic systems and process optimization.

Future synthetic strategies for 2-Cyclobutyl-3h-imidazo[4,5-b]pyridine and its analogs could include:

Palladium-Catalyzed Cross-Coupling Reactions : Techniques like the Suzuki-Miyayura and Buchwald-Hartwig cross-coupling reactions have been successfully used for creating derivatives of the imidazo[4,5-b]pyridine core. mdpi.com Future work could focus on adapting these methods to introduce the cyclobutyl group or to functionalize other positions on the heterocyclic ring with high efficiency and selectivity.

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to reduce reaction times and increase yields for imidazo[4,5-b]pyridine synthesis. eurjchem.comresearchgate.net A systematic exploration of microwave-assisted protocols for the synthesis of this compound could lead to rapid library generation for screening purposes.

Green Chemistry Approaches : One-pot, three-component reactions in eco-friendly solvents like glycerol (B35011) have been reported for related structures. researchgate.net Developing similar green methodologies for the target compound would be a significant step forward, minimizing waste and improving the safety profile of the synthesis.

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and consistency. Applying flow chemistry to the key reaction steps in the synthesis of this compound could be a major advancement for producing the compound on a larger scale for extensive testing.

Table 1: Potential Synthetic Methodologies for Future Exploration

Methodology Key Features Potential Advantages for this compound
Palladium-Catalyzed Coupling Utilizes catalysts like Pd(OAc)₂ with specialized ligands (e.g., XantPhos). mdpi.com High functional group tolerance; allows for precise, late-stage modifications.
Microwave-Assisted Synthesis Employs microwave energy to accelerate chemical reactions. eurjchem.com Reduced reaction times, higher yields, and cleaner reaction profiles.
One-Pot Multicomponent Reactions Combines multiple reaction steps into a single operation without isolating intermediates. researchgate.net Increased efficiency, reduced solvent usage, and simplified workup procedures.
Flow Chemistry Reactions are performed in a continuously flowing stream rather than a batch. Enhanced safety, precise control over reaction parameters, and easier scalability.

Deepening Mechanistic Understanding of Biological Interactions

While the broader class of imidazo[4,5-b]pyridines is known to interact with various biological targets, the precise molecular mechanisms often remain to be fully elucidated. For this compound, a key future direction is to move beyond identifying that it has an effect to understanding precisely how and where it interacts at a molecular level.

Research should focus on:

Target Engagement and Binding Site Mapping : For known targets of the scaffold, such as tubulin and various kinases, it is crucial to confirm engagement by the 2-cyclobutyl derivative. nih.govnih.gov Techniques like cellular thermal shift assays (CETSA) and co-crystallography can provide definitive proof of target binding and reveal the specific amino acid residues involved in the interaction.

Elucidation of Interaction Dynamics : Computational analysis has supported the hypothesis that some imidazo[4,5-b]pyridine derivatives act on the extended colchicine (B1669291) site of tubulin, interfering with polymerization. nih.gov Future studies should use molecular dynamics simulations to understand the stability and dynamics of the this compound-protein complex over time.

Impact on Cellular Pathways : Beyond direct target interaction, research is needed to understand the downstream consequences. Investigating how the compound affects cellular signaling pathways, such as those governed by AKT or MAPK, will provide a more complete picture of its biological activity. nih.gov

Expansion of Structure-Activity and Structure-Mechanism Relationship Studies

Systematic Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound. For this compound, a comprehensive SAR campaign represents a significant and necessary area of future research. The goal is to understand how modifications to its chemical structure affect its biological activity.

Key avenues for SAR exploration include:

Modification of the Cyclobutyl Moiety : The cyclobutyl group is a defining feature. Future studies should synthesize analogs where this group is substituted, conformationally locked, or replaced with other cycloalkyl groups to determine its importance for potency and selectivity.

Functionalization of the Imidazopyridine Core : The core structure has multiple positions available for substitution. Adding substituents known to influence activity in other pyridine (B92270) derivatives, such as methoxy (B1213986) groups or halogens, could modulate the compound's properties. nih.gov

Stereochemistry : If chiral centers are introduced, the synthesis and evaluation of individual enantiomers will be essential, as biological activity is often stereospecific.

Table 2: Hypothetical SAR Study for this compound Analogs

Compound ID R¹ (on Cyclobutyl Ring) R² (on Pyridine Ring) Target Activity (IC₅₀, µM)
Parent H H Baseline
Analog 1 4-fluoro H To be determined
Analog 2 H 6-chloro To be determined
Analog 3 4-hydroxy 6-chloro To be determined
Analog 4 H (cyclopentyl replaces cyclobutyl) H To be determined

Application in New Biological Target Identification and Validation Research

The diverse biological activities reported for the imidazo[4,5-b]pyridine scaffold, including anticancer, anti-inflammatory, and antiviral effects, suggest that it may interact with multiple biological targets. nih.govmdpi.comnih.gov This promiscuity can be leveraged to discover entirely new therapeutic applications.

Future research should employ this compound as a chemical probe to:

Perform Phenotypic Screening : Testing the compound across a wide array of cell-based assays representing different diseases can uncover unexpected activities.

Utilize Chemoproteomics : Techniques like affinity chromatography-mass spectrometry, using an immobilized version of the compound, can "pull down" interacting proteins from cell lysates, thereby identifying novel binding partners.

Validate Novel Targets : Once a new potential target is identified, further research is required to validate that it is responsible for the observed biological effect. This involves using techniques like genetic knockdown (siRNA) or knockout (CRISPR) of the proposed target to see if it abrogates the compound's activity. The optimization of imidazo[4,5-b]pyridine derivatives has previously led to the identification of potent dual FLT3/Aurora kinase inhibitors for acute myeloid leukemia. nih.gov

Development of Advanced Computational Models for Predictive Design

Computational chemistry is an indispensable tool in modern drug discovery. For this compound, developing and applying advanced computational models can accelerate the optimization process and reduce the reliance on costly and time-consuming synthesis and testing.

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) : By generating a dataset of analogs and their corresponding biological activities, robust QSAR models can be built. researchgate.net These models can then predict the activity of virtual compounds before they are synthesized.

Molecular Docking and Dynamics : Advanced docking simulations can predict the binding mode of the compound in a protein's active site. nih.govnih.gov Subsequent molecular dynamics simulations can assess the stability of this binding pose over time, providing deeper insights into the interaction.

ADME/Tox Prediction : In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial. Applying these models early in the design phase can help prioritize compounds with more favorable drug-like properties.

Investigation of this compound in Emerging Research Areas

The unique properties of the imidazo[4,5-b]pyridine scaffold make it a candidate for application in cutting-edge areas of biomedical research.

Promising emerging areas for investigation include:

Targeted Protein Degradation : The compound could be developed into a warhead for a Proteolysis-Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Immunomodulation : Given the known anti-inflammatory properties of related compounds, investigating the effect of this compound on immune cells and inflammatory signaling pathways is a logical next step. nih.gov

Neuroinflammation : Many central nervous system disorders have an inflammatory component. The ability of small molecules to cross the blood-brain barrier and modulate inflammatory processes in the brain is a significant area of interest. The imidazo[4,5-b]pyridine scaffold has been noted for its capacity to affect CNS targets. uctm.edu

Q & A

Q. What are the common synthetic routes for 2-substituted imidazo[4,5-b]pyridine derivatives, and how can reaction conditions be optimized?

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between pyridine-2,3-diamine and carbonyl-containing reagents. For example:

  • Phase-transfer catalysis (PTC): Reacting 5-bromopyridine-2,3-diamine with aldehydes (e.g., benzaldehyde) under PTC conditions (solid-liquid) with solvents like DMF and catalysts like p-toluenesulfonic acid yields 7-bromo-2-phenyl derivatives .
  • Multistep synthesis: Pyridine aldehydes can react with benzene-1,2-diamine or pyridine-2,3-diamine using ceric ammonium nitrate (CAN)/H₂O₂ to form 2-(pyridin-3-yl) derivatives in good yields .
    Optimization: Adjusting solvent polarity, catalyst loading, and reaction time improves regioselectivity and yield.

Q. Which analytical techniques are critical for characterizing imidazo[4,5-b]pyridine derivatives?

  • UV/Vis spectroscopy: Determines λmax (e.g., 244 nm and 286 nm for 2-ethyl-5,7-dimethyl derivatives) to assess purity and electronic transitions .
  • NMR (¹H, ¹³C): Confirms regioselectivity and structural integrity, particularly for distinguishing isomers (e.g., a-1 vs. b-1 in 2-MPIP) .
  • Mass spectrometry: Validates molecular weight and fragmentation patterns .

Q. How are antimicrobial and anticancer activities screened for these compounds?

  • Antimicrobial assays: Minimum inhibitory concentration (MIC) values are determined against bacterial strains (e.g., E. coli, Bacillus pumilis) using broth microdilution, with ciprofloxacin as a positive control .
  • Anticancer assays: Cell proliferation inhibition is measured via MTT assays, reporting IC₅₀ values (e.g., low micromolar range for imidazo[4,5-b]pyridine derivatives) .

Q. What are the solubility and storage requirements for imidazo[4,5-b]pyridine derivatives?

  • Solubility: Soluble in DMSO (20–30 mg/mL), ethanol (10 mg/mL), and DMF (30 mg/mL). Solutions should be purged with inert gases (e.g., N₂) to prevent oxidation .
  • Storage: Store as crystalline solids at –20°C; stability exceeds 4 years under these conditions .

Q. How can semi-empirical quantum mechanical models (e.g., AM1) aid in structural analysis?

The AM1 method predicts hydrogen bonding, isomer stability, and prototropic equilibria (e.g., for 2-MPIP isomers). It supplements experimental data like fluorescence decay lifetimes and pKa values .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazo[4,5-b]pyridine synthesis be addressed?

Regioselectivity is influenced by steric and electronic factors. Using dibromomethane chains under phase-transfer catalysis (PTC) with crown ethers directs substitution to the desired position (e.g., 2-cyclobutyl vs. 5-cyclopropyl derivatives) . Computational modeling (DFT) helps predict reactive sites .

Q. What strategies enhance isoform selectivity in enzyme inhibition (e.g., iNOS vs. eNOS/nNOS)?

BYK191023, a 2-[2-(4-methoxy-pyridin-2-yl)ethyl] derivative, shows 200-fold selectivity for iNOS over eNOS/nNOS by competitively binding the l-arginine catalytic site. Structural modifications (e.g., methoxy groups) reduce affinity for off-target isoforms .

Q. How do solvent polarity and pH affect prototropic reactions in imidazo[4,5-b]pyridines?

In 2-MPIP, solvents like acetonitrile stabilize the a-1 isomer, while protic solvents (e.g., methanol) shift equilibrium toward b-1. pKa values (e.g., 4.2 for monocation formation) are pH-dependent and calculated via fluorescence titration .

Q. How should MIC data be interpreted to prioritize compounds for further development?

Compounds with MIC ≤ 10 µg/mL against Gram-positive/negative pathogens are considered potent. Compare with clinical standards (e.g., ciprofloxacin MIC = 0.5 µg/mL) and assess cytotoxicity (e.g., IC₅₀ > 50 µM in HEK293 cells) .

Q. What solvent systems optimize fluorescence properties for optical studies?

Ethyl 4-(2H-isothiazolo[5,4-b]pyridin-2-yl)butanoate exhibits strong fluorescence in non-polar solvents (e.g., toluene) due to reduced quenching. Solvent polarity correlates with Stokes shift magnitude .

Q. How do DFT studies inform electronic structure-activity relationships?

DFT calculations (e.g., HOMO-LUMO gaps, Mulliken charges) predict reactivity at N1/N4 positions. For aminoimidazodipyridines, electron-withdrawing groups (e.g., –CN) enhance electrophilicity and bioactivity .

Q. What mechanistic insights explain competitive inhibition of iNOS by BYK191023?

BYK191023 binds the iNOS l-arginine pocket, confirmed by surface plasmon resonance (Kd = 450 nM). Radioligand displacement assays show >500-fold selectivity over eNOS, attributed to steric clashes in smaller eNOS active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.